![molecular formula C9H12O3S B2795063 3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione CAS No. 2322694-92-6](/img/structure/B2795063.png)
3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione
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Overview
Description
“3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione” is a chemical compound with the CAS Number: 2322694-92-6 . It has a molecular weight of 200.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione” is1S/C9H12O3S/c10-7-5-9(6-8(11)12-7)1-3-13-4-2-9/h1-6H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound has a predicted density of 1.15±0.1 g/cm3 . It has a melting point of 67-70°C (lit.) . Its boiling point is 126°C/0.5mmHg (lit.) , and it has a flash point of 159.8°C . The vapor pressure is 0.000115mmHg at 25°C , and the refractive index is 1.499 .Scientific Research Applications
Chemical Synthesis
“3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione” can be used in the synthesis of other complex compounds. For instance, it may be used to synthesize [1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid .
Study of Chirality
The compound has been used in the study of chirality, particularly axial chirality. The configurational and conformational behavior of some new 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives with axial chirality was investigated by conformational analysis and variable temperature NMR experiments .
Investigation of Spiranes
The compound has been used in the investigation of spiranes with six-membered rings. The chirality of the parent spiro[5.5]undecane was observed, and the possibility of the helical arrangement in polyspiranes with six-membered rings was studied .
Study of Axial Chirality
The axial chirality of these spiranes is also different. For instance, the semiflexible derivatives of 1,5-dioxaspiro[5.5]undecane with helical chirality exhibit axial chirality too, despite the similar substituents located at one of the ends (position 3) of the spirane system .
GABAAR Antagonists
The 3,9-diazaspiro[5.5]undecane-based compounds have previously been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists showing low cellular membrane permeability .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
properties
IUPAC Name |
3-oxa-9-thiaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c10-7-5-9(6-8(11)12-7)1-3-13-4-2-9/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZFXTDZXKQXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CC(=O)OC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione |
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